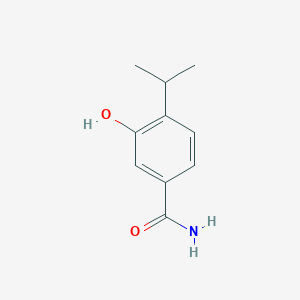

3-hydroxy-4-(propan-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-hydroxy-4-(propan-2-yl)benzamide is an organic compound with a benzamide structure It features a hydroxyl group at the third position and an isopropyl group at the fourth position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(propan-2-yl)benzamide typically involves the condensation of 3-hydroxy-4-(propan-2-yl)benzoic acid with ammonia or an amine under appropriate conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the synthesis of benzamide derivatives often employs catalytic processes to enhance efficiency and yield. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported to provide a green and efficient pathway for the preparation of benzamide derivatives .

Análisis De Reacciones Químicas

Types of Reactions

3-hydroxy-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3-hydroxy-4-(propan-2-yl)benzoic acid.

Reduction: Formation of 3-hydroxy-4-(propan-2-yl)benzylamine.

Substitution: Formation of halogenated derivatives such as 3-hydroxy-4-(propan-2-yl)bromobenzamide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

Research indicates that 3-hydroxy-4-(propan-2-yl)benzamide derivatives can act as effective pharmacological agents. They have shown potential in the treatment of various conditions due to their ability to modulate biological pathways. Specifically, compounds in this class have been investigated for their roles as beta-secretase inhibitors, which are crucial in the development of treatments for Alzheimer's disease. This is due to their ability to inhibit the cleavage of amyloid precursor protein, thus reducing amyloid-beta peptide formation .

Case Studies

A notable study focused on the synthesis of various benzamide derivatives, including this compound, highlighted their efficacy against neurodegenerative diseases. The derivatives were tested for their ability to cross the blood-brain barrier and demonstrated significant neuroprotective effects in vitro and in vivo models .

Drug Formulation

Stability and Solubility

The compound's structural features contribute to its stability and solubility profiles, making it a candidate for drug formulation. Its solubility parameters are critical for oral bioavailability, which has been characterized in various studies. For instance, the predicted collision cross-section values indicate favorable interactions with biological membranes, enhancing its potential as a drug candidate .

Formulation Studies

Formulation studies have explored the use of this compound in combination therapies. When combined with other active pharmaceutical ingredients (APIs), it has shown improved therapeutic outcomes by enhancing the solubility and bioavailability of poorly soluble drugs .

Mecanismo De Acción

The mechanism of action of 3-hydroxy-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparación Con Compuestos Similares

Similar Compounds

3-hydroxybenzamide: Lacks the isopropyl group, resulting in different physicochemical properties.

4-(propan-2-yl)benzamide:

3-hydroxy-4-methylbenzamide: Contains a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.

Uniqueness

3-hydroxy-4-(propan-2-yl)benzamide is unique due to the presence of both hydroxyl and isopropyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

3-Hydroxy-4-(propan-2-yl)benzamide, also known as isopropyl salicylamide, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H13NO2

CAS Number: 1243361-04-7

SMILES Notation: CC(C)C1=C(C=C(C=C1)C(=O)N)O

InChI Key: QZNSQZDQRWNUOY-UHFFFAOYSA-N

The compound features a hydroxyl group and an amide functional group, which are pivotal for its biological activity. The presence of the isopropyl group may influence its lipophilicity and interaction with biological membranes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated various benzylated intermediates and their derivatives against common pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. The results demonstrated that certain derivatives showed significant antimicrobial activity, suggesting a potential application in treating bacterial infections .

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Its mechanism of action involves the inhibition of specific enzymes associated with inflammatory pathways. For instance, it may inhibit phospholipase A2, which plays a crucial role in the inflammatory response . This suggests that this compound could be beneficial in developing anti-inflammatory drugs.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The compound may act as an enzyme inhibitor, affecting pathways involved in inflammation and microbial resistance. Its structural features allow it to bind effectively to target sites, modulating enzyme activity and influencing cellular responses.

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound possess varying degrees of antimicrobial activity against Gram-positive bacteria. For example, certain diamides derived from this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM against Staphylococcus aureus .

- Cytotoxicity Assessment : The cytotoxicity of this compound was evaluated using human monocytic leukemia cell lines. The findings indicated that while some derivatives were inactive, others displayed significant cytotoxic effects at specific concentrations .

Propiedades

IUPAC Name |

3-hydroxy-4-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6(2)8-4-3-7(10(11)13)5-9(8)12/h3-6,12H,1-2H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNSQZDQRWNUOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.